molecular formula C7H10O6 B14803319 (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid

(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid

Cat. No.: B14803319
M. Wt: 190.15 g/mol
InChI Key: ZJRYLTPWHABKIT-IMJSIDKUSA-N
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Description

(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound’s chirality arises from the presence of two stereocenters at the 4 and 5 positions of the dioxolane ring. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves the reaction of dimethyl malonate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dioxolane ring is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific stereochemical properties.

Mechanism of Action

The mechanism by which (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring’s unique structure allows it to fit into specific binding sites, making it a valuable tool in the study of molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of carboxylic acid groups. These features make it particularly useful in applications requiring precise control over molecular interactions and stereochemistry.

Properties

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid

InChI

InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

ZJRYLTPWHABKIT-IMJSIDKUSA-N

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(=O)O)C(=O)O)C

Canonical SMILES

CC1(OC(C(O1)C(=O)O)C(=O)O)C

Origin of Product

United States

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